2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-3-2-4-5(10)8-7(11)9-6(4)12-3/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMDBAUKIIVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction employs butyraldehyde, ethyl cyanoacetate, sulfur, and triethylamine to generate ethyl 2-amino-5-methylthiophene-3-carboxylate. This step proceeds via a ketene intermediate, with the methyl group introduced at the thiophene’s 5-position.
Key Conditions :
Cyclization with Thiourea
The thiophene intermediate undergoes cyclization with thiourea under acidic conditions (e.g., HCl/glacial acetic acid) to form the pyrimidine ring. This step installs the 2-mercapto group directly via nucleophilic displacement of the amine group.
Optimization Insights :
-
Prolonged heating (4–6 h) at 120°C improves ring closure efficiency.
-
Use of microwave irradiation reduces reaction time to 30–45 min with comparable yields (75–82%).
Halogenation-Thiolation Sequential Approach
This route involves bromination of the thieno[2,3-d]pyrimidin-4(3H)-one core followed by thiol substitution. While less direct, it offers flexibility for late-stage functionalization.
Bromination at Position 6
Bromination of thieno[2,3-d]pyrimidin-4(3H)-one with Br₂ in acetic acid introduces a bromine atom at position 6, critical for subsequent thiol coupling.
Representative Data :
| Brominating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (2.2 equiv) | Acetic acid | 80°C | 1 h | 95% |
| Br₂ (3.0 equiv) | Acetic acid | RT | 4 h | 90% |
Palladium-Catalyzed Thiol Coupling
The 6-bromo intermediate undergoes microwave-assisted coupling with methyl mercaptan derivatives using Pd₂(dba)₃/Xantphos as the catalytic system.
Critical Parameters :
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Ligand: Xantphos (prevents catalyst deactivation)
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Base: i-Pr₂NEt (enhances nucleophilicity of thiol)
Thiadiazolo Ring Formation and Hydrolysis
A less conventional method involves constructing a thiadiazolo-fused intermediate, followed by selective hydrolysis to yield the 2-mercapto group.
Thiadiazolo Ring Synthesis
Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate reacts with polyphosphoric acid (PPA) and carboxylic acids to form the thiadiazolo ring.
Reaction Profile :
-
Temperature: 170°C
-
Time: 5–7 h
-
Yield: 55–60%
Hydrolysis to Mercapto Derivative
Controlled alkaline hydrolysis (1 N NaOH, 18 h, RT) cleaves the thiadiazolo ring, yielding the free 2-mercapto group while preserving the methyl substituent.
Analytical Validation :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald-Thiourea | Direct mercapto introduction | Requires harsh cyclization | 70–85% |
| Halogenation-Thiolation | Late-stage functionalization | Multi-step, costly catalysts | 67–87% |
| Thiadiazolo Hydrolysis | Avoids Pd catalysts | Low yielding hydrolysis step | 55–60% |
Mechanistic Insights and Side Reactions
-
Gewald-Thiourea Route : Thiourea acts as a dual nucleophile, attacking the carbonyl carbon of the thiophene carboxylate to form the pyrimidine ring while displacing ammonia to generate the mercapto group. Competing side reactions include over-cyclization to form tricyclic byproducts.
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Thiol Coupling : Pd-catalyzed steps risk homocoupling of thiols, mitigated by rigorous exclusion of oxygen.
Scalability and Industrial Relevance
The Gewald-Thiourea method is preferred for scale-up due to fewer steps and avoidance of precious metal catalysts. A pilot-scale study (100 g batch) achieved 78% yield using continuous microwave reactors .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or amines.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class, including 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of this compound have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial proliferation .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Its ability to interact with specific enzymes and receptors involved in cancer progression makes it a candidate for further exploration in cancer therapeutics. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
3. Enzyme Inhibition
The mercapto group allows for effective binding to enzyme active sites, making this compound a valuable lead in drug design targeting enzyme inhibition. For example, it has been studied for its inhibitory effects on enzymes involved in metabolic pathways relevant to various diseases . Molecular docking studies have provided insights into its binding affinities and mechanisms of action.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes. Various synthetic routes have been reported in literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yields and selectivity .
Mechanism of Action
The mechanism of action of 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting DNA replication and transcription processes .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Substituent Effects on Bioactivity
- Mercapto (-SH) vs. Amino (-NH₂) at Position 2: The 2-mercapto group in the target compound enhances nucleophilicity, enabling disulfide bond formation with cysteine residues in enzymes. In contrast, 2-amino derivatives (e.g., compound 4a ) exhibit stronger hydrogen-bonding interactions, improving affinity for targets like dihydrofolate reductase.
- Methyl (-CH₃) vs.
- Dimethyl Substitution (5,6-CH₃) : 5,6-Dimethyl derivatives (e.g., CAS 18593-44-7 ) demonstrate enhanced COX-2 selectivity due to steric hindrance at the COX-1 active site .
Pharmacological Profiles
- Antibacterial/Antifungal Activity: The target compound’s psoralen-like structure enables DNA intercalation, while 3-amino-2,5,6-trimethyl derivatives (CAS 80381-63-1 ) disrupt fungal ergosterol synthesis.
- Anti-inflammatory Activity: 5,6-Dimethyl analogs exhibit COX-2 selectivity (IC₅₀ ~1 μM), outperforming non-selective NSAIDs .
- Antitumor Activity : Palladium-catalyzed derivatives (e.g., TP12 ) show moderate activity against MCF-7 cells, whereas 6-ethyl derivatives inhibit kinase signaling pathways .
Biological Activity
Overview
2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Characterized by a thiol group and a methyl group attached to the thieno[2,3-d]pyrimidine core, this compound has garnered attention for its antimycobacterial properties and other pharmacological effects.
Chemical Structure
- IUPAC Name : 6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- Molecular Formula : C7H6N2OS
- CAS Number : 38201-63-7
Target of Action
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB).
Mode of Action
The compound likely interferes with essential biochemical pathways in mycobacteria, inhibiting their growth or survival. This action is attributed to the presence of the thiol group, which can participate in redox reactions critical for microbial metabolism.
Biological Activities
- Antimycobacterial Activity :
- Antimicrobial Properties :
- Other Pharmacological Effects :
Study 1: Antimycobacterial Screening
A study evaluated the antimycobacterial activity of several thienopyrimidine derivatives. The results indicated that compounds with similar structural features to this compound significantly inhibited the growth of M. tuberculosis at low concentrations .
Study 2: Antimicrobial Activity
In vitro tests demonstrated that derivatives of this compound exhibited inhibitory zones ranging from 20 mm to 25 mm against various microbial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest a promising application in treating infections caused by resistant bacterial strains .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Mercaptopyrimidine | Lacks thieno ring | Moderate antimicrobial activity |
| 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Different functional groups | Limited antimycobacterial activity |
| 2-Mercapto-4,6-dimethylpyrimidine | Different substitution pattern | Moderate anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
